Sos1-IN-16 SOS1 Inhibitory Potency: Benchmarking Against Lead Chemical Probes
Sos1-IN-16 inhibits SOS1 with a biochemical IC50 of 7.2 nM, demonstrating high potency [1]. This value is 2.9-fold more potent than the widely used chemical probe BAY-293 (IC50 = 21 nM), but is 1.8-fold less potent than the lead-optimized candidate SOS1-IN-14 (IC50 = 3.9 nM) [2]. This places Sos1-IN-16 as a potent, mid-range tool compound suitable for investigations where the ultra-high potency of clinical candidates is not required or where a different scaffold may offer distinct physicochemical advantages.
| Evidence Dimension | Biochemical inhibition of SOS1 |
|---|---|
| Target Compound Data | IC50 = 7.2 nM |
| Comparator Or Baseline | BAY-293 (IC50 = 21 nM); SOS1-IN-14 (IC50 = 3.9 nM) |
| Quantified Difference | ~2.9-fold more potent than BAY-293; ~1.8-fold less potent than SOS1-IN-14 |
| Conditions | In vitro biochemical assay (exact assay format not specified in vendor documentation) |
Why This Matters
Potency is a primary driver of target engagement. A 7.2 nM IC50 positions Sos1-IN-16 as a robust tool for achieving significant SOS1 inhibition in cellular assays, while potentially offering a differentiated selectivity profile compared to more advanced, highly optimized leads.
- [1] TargetMol. SOS1-IN-16 Product Datasheet. Compound ID: T79183. CAS: 2930763-85-0. View Source
- [2] TargetMol. BAY-293 Product Datasheet. Compound ID: T5418. CAS: 2244904-70-7. View Source
